Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate is a complex organic compound that features a quinazoline core substituted with a thiadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate typically involves the reaction of quinazoline derivatives with thiadiazole precursors. One common method includes the reaction of 4-hydroxyquinazoline with 2-(1,3,4-thiadiazol-2-ylthiomethyl) reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the quinazoline core .
Scientific Research Applications
Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The quinazoline core may also play a role in binding to DNA or proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.
Quinazoline Derivatives: Compounds with a quinazoline core, often used in medicinal chemistry for their therapeutic potential.
Uniqueness
Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate is unique due to the combination of the quinazoline and thiadiazole moieties. This dual structure enhances its potential biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C13H10N4O3S2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 4-oxo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-3H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C13H10N4O3S2/c1-20-12(19)7-2-3-8-9(4-7)15-10(16-11(8)18)5-21-13-17-14-6-22-13/h2-4,6H,5H2,1H3,(H,15,16,18) |
InChI Key |
UBRIBMDRBMMGRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CSC3=NN=CS3 |
Origin of Product |
United States |
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